molecular formula C12H15FN2O2 B1476548 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2023196-53-2

2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No.: B1476548
CAS No.: 2023196-53-2
M. Wt: 238.26 g/mol
InChI Key: BPFDYJNLEOJUAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid consists of a piperidine ring attached to a nicotinic acid molecule with a fluoromethyl group at the 4-position of the piperidine ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

A key area of application for compounds related to 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is in the synthesis of pharmaceutical intermediates. For example, a practical synthesis process has been developed for a pharmaceutical intermediate, highlighting the role of palladium-catalyzed cyanation/reduction sequences in introducing specific moieties into complex molecules (Wang et al., 2006). This showcases the compound's relevance in the efficient creation of targeted therapeutic agents.

Antimycobacterial Properties

Compounds structurally similar to this compound have been investigated for their antimycobacterial properties. Spiro-piperidin-4-ones, for instance, have been synthesized and evaluated for in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, demonstrating significant potential in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008). This indicates the potential of such compounds in treating tuberculosis and related diseases.

Herbicidal Activity

The structural framework of this compound and its derivatives also finds application in the development of herbicides. For instance, aryl-formyl piperidinone derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating potential as environmentally friendly HPPD inhibitors (Fu et al., 2021). This highlights the role of such compounds in agricultural chemistry, offering novel solutions for weed management.

Corrosion Inhibition

Another significant application area is in corrosion inhibition. Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016). These studies suggest that such compounds can effectively protect metal surfaces against corrosion, indicating potential industrial applications in material preservation.

Future Directions

The future directions of research on 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in the pharmaceutical industry. As a piperidine derivative, it could play a significant role in the design of new drugs .

Properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-8-9-3-6-15(7-4-9)11-10(12(16)17)2-1-5-14-11/h1-2,5,9H,3-4,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFDYJNLEOJUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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